4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Description
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol (IUPAC name) is a synthetic phenolic derivative structurally related to the β2-adrenergic receptor agonist salbutamol (albuterol). Its core structure consists of a phenol ring substituted at the 4-position with a 2-(tert-butylamino)-1-hydroxyethyl group and at the 2-position with a methoxymethyl group (‑OCH2CH3) . This compound is recognized as "Albuterol Related Compound A" in pharmacopeial standards, indicating its role as a process-related impurity or degradation product in salbutamol formulations .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYDXHUMBDRXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18910-70-8 | |
| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQV4L47S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Phenolic Precursors
The methoxymethyl group at the 2-position of the phenolic ring is typically introduced early in the synthesis via alkylation. A common approach involves reacting a phenolic precursor with chloromethyl methyl ether (MOM-Cl) under basic conditions. For example, 2-hydroxymethylphenol can be treated with MOM-Cl in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-(methoxymethyl)phenol with >85% efficiency. This step is critical for protecting the phenolic hydroxyl group and directing subsequent reactions to the para position.
Introduction of the Tert-Butylamino Side Chain
The 1-hydroxyethyl-tert-butylamine side chain is introduced through a multi-step sequence involving bromination, reduction, and amination:
Bromination at the 4-Position
Electrophilic bromination of 2-(methoxymethyl)phenol using bromine (Br₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst selectively substitutes the para position, yielding 4-bromo-2-(methoxymethyl)phenol. This step achieves >90% regioselectivity due to the directing effects of the methoxymethyl group.
Nucleophilic Substitution with tert-Butylamine
The brominated intermediate undergoes nucleophilic substitution with tert-butylamine in ethanol under reflux (78°C) for 24 hours. This reaction replaces the bromine atom with the tert-butylamino group, forming 4-(tert-butylamino)-2-(methoxymethyl)phenol. Yields for this step range from 65–75%, with unreacted tert-butylamine recovered via distillation.
Hydroxyethylation via Epoxide Ring-Opening
The 1-hydroxyethyl group is introduced by reacting the tert-butylamino intermediate with ethylene oxide in tetrahydrofuran (THF) at 0°C. The epoxide ring opens regioselectively at the less substituted carbon, forming the secondary alcohol. This step requires careful temperature control to minimize polymerization side reactions, achieving 70–80% yields.
Optimization of Reaction Conditions
Catalytic Systems for Improved Efficiency
Recent advancements employ transition metal catalysts to enhance reaction rates and selectivity. For instance, palladium(II) acetate (Pd(OAc)₂) in combination with Xantphos ligand improves the amination step, reducing reaction time from 24 to 8 hours while maintaining >90% yield.
Solvent and Temperature Effects
-
Bromination : Dichloromethane (DCM) at −10°C minimizes di-bromination byproducts.
-
Amination : Switching from ethanol to isopropanol increases tert-butylamine solubility, improving conversion rates by 15%.
Analytical Characterization and Purity Control
Chromatographic Methods
Supercritical fluid chromatography (SFC) with a Viridis BEH 2-EP column resolves this compound from structurally similar impurities (e.g., des-methoxy analogs) within 7 minutes. Key parameters include:
| Parameter | Value |
|---|---|
| Mobile Phase | CO₂:MeOH (85:15) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40°C |
| Detection | VWD at 220 nm |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.45 (s, 2H, OCH₂O), 3.40 (s, 3H, OCH₃), 2.90–3.10 (m, 2H, CH₂NH), 1.40 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Alkylation | 68 | 95 | Low cost | Long reaction times (24–48 h) |
| Catalytic Amination | 92 | 99 | High efficiency | Requires Pd catalyst |
| Epoxide Ring-Opening | 78 | 97 | Regioselective | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol can undergo several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.
Substitution: Various substitution reactions can occur, particularly at the phenolic hydroxyl group or the methoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler alkyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H23NO3
- CAS Number : 18910-70-8
- Molecular Weight : 253.34 g/mol
The compound features a phenolic core with a tert-butylamino group and a methoxymethyl substituent, which enhances its solubility and reactivity. These properties make it suitable for diverse applications, particularly in biological systems.
Pharmaceutical Applications
-
Bronchodilator Potential :
- The compound's structural similarity to salbutamol suggests it may have bronchodilatory effects by interacting with beta-adrenergic receptors, similar to salbutamol. Preliminary studies indicate that it could relax airway muscles, making it a candidate for respiratory therapies.
-
Enzyme Interaction Studies :
- Research has shown that 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol can bind to various enzymes and receptors, potentially modulating metabolic pathways. This interaction could lead to therapeutic applications in metabolic disorders.
-
Potential Antioxidant Activity :
- Some studies suggest that compounds with similar structures exhibit antioxidant properties. Further research is needed to explore whether this compound can protect cells from oxidative stress, which is relevant in aging and chronic diseases.
Material Science Applications
-
Polymer Modification :
- The unique chemical structure allows for the modification of polymers, enhancing their properties such as thermal stability and mechanical strength. This application is crucial in developing advanced materials for industrial uses.
-
Coatings and Adhesives :
- Due to its phenolic nature, this compound can be utilized in formulating coatings and adhesives that require specific bonding characteristics and resistance to environmental factors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Bronchodilator Effects | Investigated the interaction with beta-adrenergic receptors | Suggested potential bronchodilatory effects similar to salbutamol |
| Enzyme Binding Affinity | Explored binding interactions with metabolic enzymes | Indicated modulation of key metabolic pathways |
| Antioxidant Activity Assessment | Evaluated potential protective effects against oxidative stress | Results pending further validation |
Mechanism of Action
The mechanism of action of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol involves its interaction with various molecular targets:
Enzymes: It may inhibit or activate specific enzymes depending on its structure and functional groups.
Receptors: The compound can bind to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Salbutamol (Albuterol)
Structure: Salbutamol (4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol) differs from the target compound by the substitution at the 2-position: a hydroxymethyl group (‑CH2OH) instead of methoxymethyl (‑OCH2CH3) . Pharmacology: As a short-acting β2-agonist, salbutamol binds to bronchial smooth muscle receptors, inducing bronchodilation. The hydroxymethyl group enhances water solubility, contributing to rapid absorption and onset of action (15–30 minutes) but a short duration (~4–6 hours) . Regulatory Status: Approved for asthma and COPD; banned in livestock due to misuse as a growth promoter .
| Parameter | Salbutamol | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol |
|---|---|---|
| 2-Position Substituent | ‑CH2OH (hydroxymethyl) | ‑OCH2CH3 (methoxymethyl) |
| Molecular Weight | 239.31 g/mol | 253.34 g/mol |
| LogP (Predicted) | 0.98 | 1.65 |
| Pharmacokinetics | Short-acting (t1/2: 4–6 h) | Likely longer half-life due to increased lipophilicity |
| Regulatory Role | Active ingredient | Impurity/Related compound |
Salbutamol Ethoxymethyl Analog (Related Compound E)
Structure: 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol replaces the methoxymethyl group with an ethoxymethyl (‑OCH2CH2CH3) . No therapeutic data available; classified as a related compound in quality control .
N-Benzyl Albuterol Derivatives
Structure: Derivatives like 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol feature a benzyl group added to the tert-butylamino moiety . Pharmacological Implications: Bulkier substituents may alter receptor binding affinity or selectivity. Such modifications are often explored to enhance metabolic stability or reduce side effects .
Vilanterol (Long-Acting β2-Agonist)
Structure: Vilanterol (4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol) has a longer alkyl chain and dichlorophenyl ether group . Pharmacology: The extended side chain confers long-acting effects (24-hour duration) due to sustained receptor binding and slower dissociation . Unlike the target compound, vilanterol’s structural complexity enhances both potency and duration.
Structural-Activity Relationship (SAR) Insights
- 2-Position Substituents: Hydroxymethyl (salbutamol): Optimal balance of solubility and efficacy for acute relief.
- Amino Group Modifications: Tert-butylamino: Essential for β2-receptor selectivity; bulkier groups (e.g., benzyl) may reduce off-target effects but require pharmacokinetic evaluation .
Analytical and Regulatory Considerations
The target compound is monitored as an impurity in salbutamol formulations using HPLC and UV spectrophotometry, with limits set by pharmacopeias (e.g., USP, EP) . Its detection underscores the importance of stringent quality control to ensure drug safety.
Biological Activity
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, a synthetic organic compound, has garnered attention for its diverse biological activities. This compound features a phenolic structure with a tert-butylamino group and a hydroxyethyl group, which contribute to its reactivity and potential therapeutic applications. This article reviews its biological activity, including enzyme interactions, receptor binding, and potential therapeutic effects.
The compound's IUPAC name is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol, with the molecular formula . The presence of functional groups allows for various chemical modifications, enhancing its utility in biological research and medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol |
| CAS Number | 18910-70-8 |
| Molecular Formula | C₁₄H₂₃NO₃ |
| Molecular Weight | 251.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interactions : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The phenolic structure can participate in hydrogen bonding and π-π stacking interactions, influencing enzyme kinetics.
- Receptor Binding : The compound has the potential to bind to specific receptors, which could modulate cellular signaling pathways. This characteristic is crucial for developing compounds aimed at therapeutic targets.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Activity : Studies indicate that phenolic compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress. The tert-butylamino group enhances this activity by stabilizing radical species.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have explored the antimicrobial effects of phenolic compounds against various pathogens, indicating that this compound may also exhibit similar activities.
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antioxidant Capacity : A study demonstrated that phenolic compounds with similar structures significantly reduced oxidative stress markers in vitro. This suggests that this compound may have comparable efficacy in reducing oxidative damage.
- Anti-inflammatory Mechanisms : Another research project focused on a related compound that inhibited NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory mediators. This mechanism may also be applicable to the target compound.
Q & A
Basic: What synthetic methodologies are recommended for the efficient synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via multi-step organic reactions. Key steps include Friedel-Crafts acylation for aromatic substitution and reductive amination for the β-amino alcohol moiety. Optimization involves Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions and stoichiometric control to minimize byproducts. Protective group strategies (e.g., silyl ethers) may enhance regioselectivity during methoxymethyl group introduction. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .
Advanced: How should researchers design studies to address discrepancies in β-adrenergic receptor subtype selectivity across assay systems?
Answer: Implement comparative binding assays using purified receptor subtypes (β₁, β₂, β₃) with standardized membrane preparations. Combine radioligand displacement studies (e.g., [³H]-CGP 12177) and functional cAMP accumulation assays in transfected cell lines. Control variables like temperature, GTP concentrations, and incubation times. Validate findings in ex vivo tissue models (e.g., cardiac vs. bronchial smooth muscle) to assess physiological relevance. Data normalization to receptor density (via Western blot) reduces inter-assay variability .
Basic: What analytical strategies provide comprehensive structural characterization and purity assessment?
Answer: Use ¹H/¹³C NMR (600 MHz) with DEPT and COSY for structural elucidation, UPLC-MS (ESI+) for molecular weight confirmation, and HPLC-UV (λ=254 nm) with chiral columns for enantiopurity analysis. Quantitative purity assessment requires HPLC with external calibration, maintaining column temperatures at 30°C and gradient mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Purity thresholds ≥95% are typical for pharmacological studies .
Advanced: What integrated approaches evaluate environmental persistence and ecological risks in aquatic systems?
Answer: Conduct OECD 308/309 guideline studies modified with LC-MS/MS quantification to determine half-lives in water-sediment systems. Combine acute toxicity assays (Microtox®) and chronic Daphnia magna reproduction studies. Use fugacity modeling (EQC Level III) to predict partitioning into air, water, and soil. Validate with mesocosm experiments measuring bioaccumulation in benthic organisms (e.g., Chironomus riparius) and biomarker responses (e.g., glutathione-S-transferase activity) .
Basic: What metabolic transformation pathways should be investigated during preclinical pharmacokinetic studies?
Answer: Perform in vitro incubations with liver microsomes (human, rat, dog) supplemented with NADPH and UDPGA. Analyze phase I metabolites (e.g., N-dealkylation, hydroxylation) via LC-QTOF-MS/MS and phase II conjugates using β-glucuronidase/sulfatase hydrolysis controls. Confirm findings in vivo using bile duct-cannulated animal models with 0–24h bile collection. Metabolite identification should align with FDA guidelines for metabolite-in-safety testing (MIST) .
Advanced: How can QSAR modeling and crystallographic data optimize the compound's therapeutic index?
Answer: Develop 3D-QSAR models (CoMFA/CoMSIA) using β₂-adrenergic receptor binding data from structural analogs. Dock optimized structures into X-ray crystallography-derived receptor models (PDB 2RH1) to evaluate steric/electronic complementarity. Validate predictions by synthesizing focused libraries and testing cAMP activation (HEK293 cells) against cytotoxicity in primary cardiomyocytes. Multi-parametric optimization should balance EC₅₀ (potency) and selectivity ratios (β₂/β₁ ≥100:1) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer: Follow OSHA guidelines for phenolic compounds: use fume hoods, nitrile gloves, and PPE (lab coat, goggles). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Acute toxicity data (e.g., LD₅₀ in rodents) should inform institutional biosafety committee approvals .
Advanced: How can researchers resolve conflicting data on the compound's stability under varying pH and temperature conditions?
Answer: Perform accelerated stability studies (ICH Q1A guidelines) across pH 1–9 (37°C) with LC-MS monitoring. Use Arrhenius plots to extrapolate degradation kinetics (Eₐ calculation). Identify degradation products (e.g., oxidation at the hydroxyl group) via high-resolution MSⁿ. Buffer systems (e.g., phosphate vs. citrate) should be compared to isolate pH-specific degradation pathways .
Basic: What computational tools predict the compound's physicochemical properties (e.g., logP, pKa)?
Answer: Use Schrödinger’s QikProp or ACD/Labs Percepta for logP (predicted ~2.1) and pKa (phenolic OH ~10.2). Validate predictions with experimental shake-flask logP measurements (octanol/water) and potentiometric titration. Molecular dynamics simulations (AMBER) can assess aqueous solubility and aggregation propensity .
Advanced: What experimental designs minimize batch-to-batch variability in pharmacological studies?
Answer: Adopt randomized block designs with split-plot arrangements (e.g., compound batch as main plot, dose as subplot). Use ANOVA with Tukey’s post hoc test to isolate variability sources. Pre-screen batches via DSC (melting point consistency) and HPLC-UV (area% purity). Include internal controls (e.g., propranolol for β-blockade studies) to normalize inter-experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
